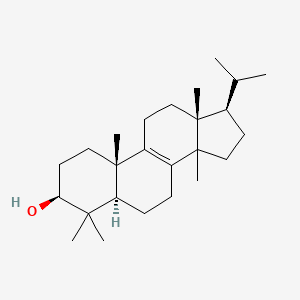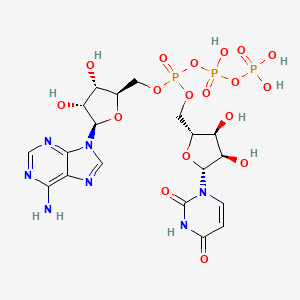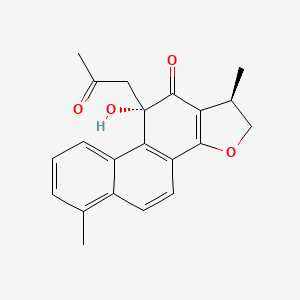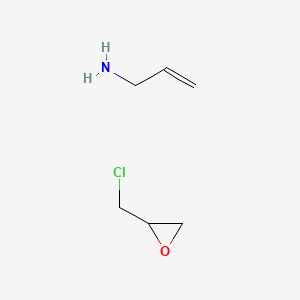
Pentanedioate
Descripción general
Descripción
Glutarate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both the carboxy groups of glutaric acid. It has a role as a human metabolite. It is a dicarboxylic acid dianion and a glutarate. It is a conjugate base of a glutarate(1-).
Aplicaciones Científicas De Investigación
Biological Activity and Medicinal Chemistry
- Pentanedioic acid derivatives, including thiol-based inhibitors, have been synthesized and evaluated for their inhibitory effects on enzymes like glutamate carboxypeptidase II. These compounds exhibit varying degrees of efficacy in inhibiting the enzyme based on their structure, with applications in neuropathic pain management (Majer et al., 2003).
- Novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives have been investigated for their antineoplastic activity, showing promising results against several cancer cell lines and in animal models (Dutta et al., 2014).
- Pentanedioic acid derivatives have also been explored as farnesyltransferase inhibitors, a potential target in cancer therapy, with some derivatives displaying significant inhibition (Liuqing et al., 2015).
Pharmacokinetics and Drug Delivery
- Studies on the pharmacokinetics of Pentanedioic Acid Imidazolyl Ethanamide (PAIE) in humans have demonstrated its predictable pharmacokinetics and favorable safety profile, with significant excretion in urine, indicating its renal elimination (Gordeev et al., 2021).
- Enhanced brain delivery of 2-(Phosphonomethyl)pentanedioic Acid, an inhibitor of glutamate carboxypeptidase-II, has been achieved through intranasal administration of its ester prodrugs, showing promise for neurological and psychiatric disorders (Nedelcovych et al., 2017).
- Enhanced oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid from prodrugs has been investigated, showing significant improvements in bioavailability, which is crucial for its clinical development in various disease models (Dash et al., 2019).
Clinical Efficacy in Respiratory Infections
- Pentanedioic Acid Imidazolyl Ethanamide has been shown to be effective in treating influenza and other acute respiratory viral infections in children, with significant reductions in fever period and symptoms (Geppe et al., 2021).
Energy and Environmental Applications
- The combustion and emission characteristics of diesel engines fueled with diesel/biodiesel/pentanol fuel blends have been studied, showing that pentanol addition improves combustion efficiency and reduces emissions, contributing to energy and environmental sustainability (Li et al., 2015).
Chemical Characterization and Analysis
- In the development of medicinal products, the identification of contaminants such as pentanedioic acid in liposomal formulations of azelaic acid is crucial. Advanced analytical methods like HPLC-ELSD, GC-FID, and GC-MS have been utilized for this purpose (Han et al., 2013).
Propiedades
Nombre del producto |
Pentanedioate |
|---|---|
Fórmula molecular |
C5H6O4-2 |
Peso molecular |
130.1 g/mol |
Nombre IUPAC |
pentanedioate |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-2 |
Clave InChI |
JFCQEDHGNNZCLN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CC(=O)[O-] |
SMILES canónico |
C(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)
![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)

![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)

![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)



